![molecular formula C12H14O4 B14204058 5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one CAS No. 848653-51-0](/img/structure/B14204058.png)
5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one
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Overview
Description
5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one is an organic compound with the molecular formula C12H14O4 It is a member of the oxolan-2-one family, characterized by a five-membered lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a suitable lactone precursor under acidic or basic conditions. One common method involves the use of a Grignard reagent to introduce the hydroxy and methoxy groups, followed by cyclization to form the oxolan-2-one ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-[(3-oxo-4-methoxyphenyl)methyl]oxolan-2-one.
Reduction: Formation of 5-[(3-hydroxy-4-methoxyphenyl)methyl]oxolan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one: Another member of the oxolan-2-one family with similar structural features.
Matairesinol: A lignan with a similar oxolan-2-one moiety, known for its presence in various plants.
Uniqueness
5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(3-hydroxy-4-methoxyphenyl)methyl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11-4-2-8(7-10(11)13)6-9-3-5-12(14)16-9/h2,4,7,9,13H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZQHDADSGTTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658650 |
Source
|
Record name | 5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848653-51-0 |
Source
|
Record name | 5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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